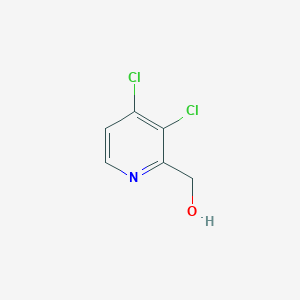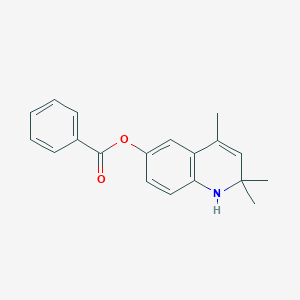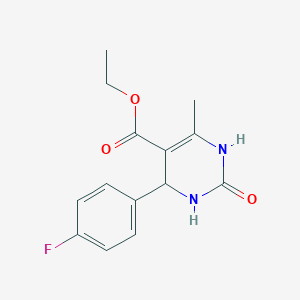
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide, also known as BRD-7929, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has a molecular weight of 405.36 g/mol.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves its ability to bind to specific proteins in cells, particularly bromodomain-containing proteins. These proteins play a role in gene expression and regulation, and by inhibiting their activity, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide can alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide can induce cell death in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide in lab experiments is its high potency, which allows for lower concentrations to be used. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide. One area of interest is its potential use in combination therapies for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other disease areas such as inflammation and autoimmune disorders. Finally, the development of more soluble forms of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide could improve its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves the reaction between 2-(4-bromo-3-methylphenoxy)acetic acid and 2,3-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. One area of interest is its use in cancer research. Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide has anti-tumor activity and can inhibit the growth of cancer cells by targeting specific proteins. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
5332-64-9 |
|---|---|
Nom du produit |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
Formule moléculaire |
C17H18BrNO2 |
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-11-5-4-6-16(13(11)3)19-17(20)10-21-14-7-8-15(18)12(2)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Clé InChI |
VRUSSLGLHIFNDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
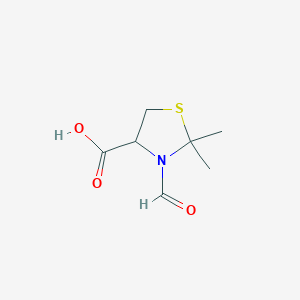
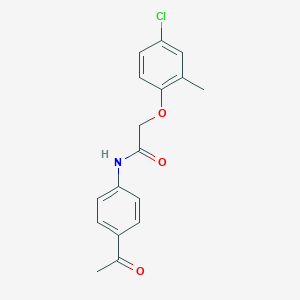




![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)


